1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Description
1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a synthetic small molecule featuring a piperidine core substituted with a 4-butoxybenzoyl group and a 3-phenyl-1,2,4-oxadiazole moiety.
Properties
IUPAC Name |
(4-butoxyphenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-2-3-17-30-22-11-9-21(10-12-22)25(29)28-15-13-19(14-16-28)18-23-26-24(27-31-23)20-7-5-4-6-8-20/h4-12,19H,2-3,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEDCXYIFIXXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a compound that integrates a piperidine ring with a 1,2,4-oxadiazole moiety and a butoxybenzoyl substituent. The biological activity of this compound has garnered attention due to its potential applications in pharmacology, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- A piperidine ring, which is known for its role in various biological activities.
- A 1,2,4-oxadiazole group that contributes to its pharmacological properties.
- A butoxybenzoyl moiety that enhances lipophilicity and potentially improves bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity
Several studies have explored the antimicrobial properties of derivatives containing the oxadiazole and piperidine structures. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | Staphylococcus aureus | 32 µg/mL |
| Example B | Pseudomonas aeruginosa | 64 µg/mL |
Antifungal Activity
The compound has also demonstrated antifungal properties. In vitro studies suggest that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger.
| Compound | Fungal Strain | MIC |
|---|---|---|
| 1-(4-butoxybenzoyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)methylpiperidine | Candida albicans | 16 µg/mL |
| 1-(4-butoxybenzoyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)methylpiperidine | Aspergillus niger | 32 µg/mL |
Antiviral Activity
Research into the antiviral properties of similar compounds has indicated potential activity against viruses. For example, derivatives have been tested against HIV and other viral pathogens with varying degrees of success .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the oxadiazole group can interfere with critical enzymatic processes in pathogens.
- Cell Membrane Disruption : The lipophilic butoxybenzoyl group may facilitate penetration into microbial membranes, leading to cell lysis.
- Interaction with DNA/RNA : Some derivatives have shown the ability to bind to nucleic acids, inhibiting replication.
Case Study 1: Antimicrobial Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperidine derivatives and evaluated their antimicrobial efficacy. The derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the piperidine structure could enhance activity .
Case Study 2: Antiviral Screening
A comprehensive screening of piperidine-based compounds was conducted against HIV strains. The results indicated that certain substitutions on the piperidine ring improved antiviral potency significantly compared to standard antiviral agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:
Key Structural and Functional Comparisons:
Substituent Effects on Bioactivity: The trifluoromethyl group in V-0219 enhances electron-withdrawing effects, improving receptor-binding interactions at GLP-1R . Halogenated analogs (e.g., 2-chloro-5-fluorobenzoyl in ) exhibit enhanced metabolic stability due to reduced oxidative metabolism .
Oxadiazole Variations :
- 3-Phenyl-1,2,4-oxadiazole is a common motif across analogs, contributing to π-π stacking interactions with receptors. Substitutions like 4-fluorophenyl () or 4-methoxyphenyl () modulate electronic properties and steric bulk, influencing target selectivity .
Pharmacological Profiles: V-0219 demonstrates subnanomolar potency in insulin secretion assays, attributed to its trifluoromethyl group and optimized substituent geometry .
Physicochemical Properties:
- Molecular Weight : The target compound (~453.5 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol). V-0219 (~507.5 g/mol) approaches the upper limit, which may necessitate formulation optimization .
- Polarity : The butoxy group increases hydrophobicity (clogP ~4.2 estimated) compared to morpholine-containing analogs (clogP ~3.1), impacting absorption and distribution.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing 1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Oxadiazole Ring Formation : Cyclization of hydrazides with carbonyl precursors under microwave-assisted conditions to enhance efficiency and yield .
- Piperidine Functionalization : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the butoxybenzoyl and oxadiazolemethyl groups .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Which characterization techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm regioselectivity in oxadiazole formation .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O, C=N) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and guide structural optimization?
- Methodological Answer :
- Computational Modeling : Hybrid functionals (e.g., B3LYP) calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution to rationalize reactivity and binding affinity .
- Thermochemical Accuracy : DFT with exact-exchange corrections improves predictions of bond dissociation energies and redox potentials, aiding in designing analogs with enhanced stability .
Q. What strategies address regioselectivity challenges during oxadiazole ring formation?
- Methodological Answer :
- Precursor Design : Use of sterically hindered hydrazides or electron-withdrawing substituents to direct cyclization .
- Reaction Monitoring : In-situ IR or LC-MS to track intermediate formation and adjust conditions (e.g., temperature, solvent polarity) .
Q. How does the oxadiazole moiety influence bioactivity and cellular uptake?
- Methodological Answer :
- Lipophilicity Enhancement : The oxadiazole ring increases logP values, improving membrane permeability (validated via parallel artificial membrane permeability assays) .
- Target Interaction : Structural analogs show oxadiazole-mediated π-π stacking or hydrogen bonding with enzyme active sites (e.g., CRBP1 inhibitors in X-ray co-crystal structures) .
Q. How to resolve contradictions in bioactivity data across structural analogs?
- Methodological Answer :
- SAR Studies : Compare analogs with varying substituents (e.g., cyclohexyl vs. cyclopropyl) to identify critical pharmacophores .
- Dynamic Binding Analysis : Molecular dynamics simulations to assess ligand-protein stability and explain divergent IC₅₀ values .
Q. What crystallographic techniques elucidate binding modes with biological targets?
- Methodological Answer :
- X-ray Diffraction : Co-crystallization with target proteins (e.g., CRBP1) at resolutions ≤1.85 Å reveals binding interactions .
- SHELX Refinement : Software tools like SHELXL refine crystallographic data to model ligand orientation and occupancy .
Q. How to optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- Stepwise Optimization : Use design of experiments (DoE) to test variables (e.g., catalyst loading, solvent) in each step .
- Microwave Assistance : Reduce reaction times for cyclization steps (e.g., oxadiazole formation from 6 hours to 30 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
